Cas no 914458-53-0 ((5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone)

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a brominated pyrrole-based ketone derivative featuring a naphthalene moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity, which combines a heterocyclic pyrrole ring with a polyaromatic system. The bromine substituent enhances reactivity for further functionalization, making it a versatile intermediate in cross-coupling reactions or nucleophilic substitutions. The pentyl chain improves solubility in organic solvents, facilitating handling in synthetic applications. Its rigid naphthalene framework may contribute to potential applications in materials science or pharmaceutical research, particularly in the development of bioactive molecules or optoelectronic materials. The compound's well-defined structure allows for precise modifications in targeted synthesis.
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone structure
914458-53-0 structure
Product name:(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
CAS No:914458-53-0
MF:C20H20BrNO
MW:370.282904624939
CID:1025284
PubChem ID:53384882

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
    • (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(phthalen-1-yl)methanone
    • DTXSID00693739
    • 914458-53-0
    • A860381
    • AKOS015951318
    • 2-bromo-4-(naphthalene-1-carbonyl)-1-pentyl-1H-pyrrole
    • (5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone
    • MDL: MFCD20926268
    • Inchi: InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3
    • InChI Key: VNMFYEMDLQQLSM-UHFFFAOYSA-N
    • SMILES: CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Computed Properties

  • Exact Mass: 369.07283g/mol
  • Monoisotopic Mass: 369.07283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22Ų
  • XLogP3: 6

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11018081-1g
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-53-0 95+%
1g
$353 2024-07-19
Chemenu
CM126231-1g
(5-bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-53-0 95%
1g
$333 2021-08-05
Chemenu
CM126231-1g
(5-bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-53-0 95%
1g
$333 2024-07-20

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